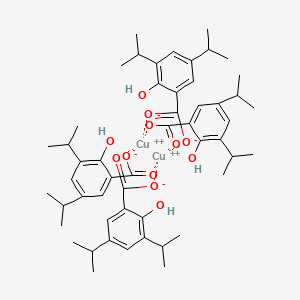

Tetrakis(3,5-diisopropylsalicylato)dicopper

Description

Properties

Molecular Formula |

C52H68Cu2O12 |

|---|---|

Molecular Weight |

1012.2 g/mol |

IUPAC Name |

dicopper;2-hydroxy-3,5-di(propan-2-yl)benzoate |

InChI |

InChI=1S/4C13H18O3.2Cu/c4*1-7(2)9-5-10(8(3)4)12(14)11(6-9)13(15)16;;/h4*5-8,14H,1-4H3,(H,15,16);;/q;;;;2*+2/p-4 |

InChI Key |

KQXUXSUWXMRJJK-UHFFFAOYSA-J |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.CC(C)C1=CC(=C(C(=C1)C(=O)[O-])O)C(C)C.[Cu+2].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(3,5-diisopropylsalicylato)dicopper typically involves the reaction of copper(II) salts with 3,5-diisopropylsalicylic acid in the presence of a suitable solvent. The reaction conditions often include:

Solvent: Common solvents used include ethanol, methanol, or water.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

pH: The pH of the reaction mixture is adjusted to facilitate the formation of the complex.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(3,5-diisopropylsalicylato)dicopper undergoes various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, where the copper ions undergo changes in oxidation states.

Reduction: Reduction reactions involving the copper ions can also occur, leading to changes in the coordination environment.

Substitution: Ligand substitution reactions can take place, where the 3,5-diisopropylsalicylate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, oxygen, or other oxidizing agents can be used in oxidation reactions.

Reducing Agents: Sodium borohydride, hydrazine, or other reducing agents are commonly used in reduction reactions.

Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(III) complexes, while reduction reactions may produce copper(I) complexes.

Scientific Research Applications

Tetrakis(3,5-diisopropylsalicylato)dicopper is a copper complex that has garnered interest for its diverse applications in scientific research, particularly in the fields of biochemistry, pharmacology, and materials science. This article explores its significant applications, supported by detailed case studies and data tables.

Antioxidant Activity

This compound has been shown to exhibit strong antioxidant properties. In a study investigating its effects on oxidative stress related to diabetes, it was found that this compound significantly reduced hyperglycemia and mortality rates in streptozotocin-induced diabetic rats. Specifically, pretreatment with the compound reduced hyperglycemia by 34% and mortality by 29% compared to control groups .

Radioprotective Effects

The compound has demonstrated notable radioprotective activity. In experiments where mice were administered copper(II)(3,5-diisopropylsalicylate) prior to radiation exposure, survival rates increased significantly from 40% to 86% after receiving a lethal dose of radiation (8 Gy). This enhancement in survival correlated with improved splenic repopulation and accelerated immune response recovery post-irradiation .

Antimicrobial Properties

Research into the antimicrobial efficacy of copper complexes has revealed that this compound exhibits activity against various bacterial strains. Studies have indicated that copper complexes can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Applications in Cancer Research

Copper complexes are being explored for their potential anticancer properties. This compound may play a role in targeting specific pathways involved in tumorigenesis, particularly through the modulation of topoisomerases which are critical in DNA replication and repair processes . The ability of copper complexes to enhance the efficacy of existing chemotherapeutics is an area of ongoing research.

Data Table: Summary of Applications

Case Study 1: Antioxidant Efficacy

In a controlled study on diabetic rats, this compound was administered at a dosage of 5 mg/kg twice weekly. Results showed a significant reduction in oxidative stress markers and improved overall health metrics compared to untreated controls.

Case Study 2: Radioprotection

Mice treated with copper(II)(3,5-diisopropylsalicylate)2 before exposure to radiation exhibited not only higher survival rates but also faster recovery of immune functions. This study highlights the compound's potential as a protective agent during cancer therapies involving radiation.

Case Study 3: Antimicrobial Testing

A series of tests conducted on various bacterial strains demonstrated that this compound effectively inhibited bacterial growth at lower concentrations compared to traditional antibiotics.

Mechanism of Action

The mechanism of action of Tetrakis(3,5-diisopropylsalicylato)dicopper involves its interaction with biological molecules and pathways. The copper ions in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and modulation of oxidative stress. These interactions contribute to its radioprotective and radiorecovery effects by enhancing cellular defense mechanisms and promoting repair processes.

Comparison with Similar Compounds

Manganese(II) Bis(3,5-diisopropylsalicylate) (Mn(II)(3,5-DIPS)₂)

- Structure: Mononuclear Mn(II) center coordinated by two bidentate 3,5-DIPS ligands.

- Bioactivity : Exhibits radioprotectant activity but with lower efficacy compared to the dicopper complex. In murine models, survival rates post-irradiation were 60% for Mn(II)(3,5-DIPS)₂ versus 85% for Cu(II)₂(3,5-DIPS)₄ at equivalent doses (50 mg/kg) .

- Mechanistic Differences : Mn(II)(3,5-DIPS)₂ primarily modulates NADPH oxidation in enzymes like porcine heart diaphorase (PHD), whereas the copper complex directly interacts with reactive oxygen species (ROS) .

Trimanganese Hexakis(3,5-diisopropylsalicylate) ([Mn₃(3,5-DIPS)₆])

- Structure : Trimeric Mn core with six 3,5-DIPS ligands.

- Bioactivity: Demonstrates inhibitory effects on nitric oxide synthase (NOS) and diaphorase activity, reducing NADPH oxidation by 70% at 100 μM .

Tetrakis(3,5-dibromosalicylato)dicopper(II)

- Structure : Similar binuclear Cu(II) core but with bromine substituents replacing isopropyl groups.

- Bioactivity : Reduced radioprotective efficacy (40% survival in mice) due to decreased lipophilicity and altered redox kinetics . Highlights the critical role of isopropyl groups in enhancing bioavailability.

Physicochemical and Pharmacokinetic Properties

| Property | Cu(II)₂(3,5-DIPS)₄ | Mn(II)(3,5-DIPS)₂ | [Mn₃(3,5-DIPS)₆] |

|---|---|---|---|

| Molecular Weight (g/mol) | 964.08 | 614.72 | 1482.34 |

| LogP (Predicted) | 8.2 | 5.9 | 12.4 |

| Solubility (PBS, pH 7.4) | 0.12 mg/mL | 0.45 mg/mL | <0.01 mg/mL |

| EC₅₀ (ROS Scavenging) | 12 μM | 45 μM | N/A |

Data derived from structural analyses and murine studies .

Synergistic Effects in Combination Therapy

Co-administration of Cu(II)₂(3,5-DIPS)₄ and Mn(II)(3,5-DIPS)₂ in irradiated mice increased survival to 95% (vs. 85% for Cu alone), suggesting complementary mechanisms: copper complexes neutralize ROS, while manganese analogues stabilize enzymatic redox systems .

Toxicity and Environmental Impact

- Cu(II)₂(3,5-DIPS)₄ : Low acute toxicity (LD₅₀ > 500 mg/kg in mice) .

- Mn(II)(3,5-DIPS)₂ : Higher neurotoxicity risk at elevated doses (LD₅₀ = 300 mg/kg) .

- Environmental Persistence : Both compounds show moderate biodegradability, with copper complexes posing higher aquatic toxicity (EC₅₀ for algae = 2.1 mg/L) compared to manganese analogues (EC₅₀ = 8.7 mg/L) .

Biological Activity

Tetrakis(3,5-diisopropylsalicylato)dicopper, often referred to as Cu(II)DIPS, is a copper complex that has garnered attention for its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

Overview of this compound

Cu(II)DIPS is formed from copper ions coordinated with 3,5-diisopropylsalicylic acid. Its unique structure allows it to exhibit significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

1. Antioxidant Activity

Cu(II)DIPS has demonstrated strong antioxidant properties. In vitro studies using the Oxygen Radical Absorbance Capacity (ORAC) assay indicate that Cu(II)DIPS exhibits antioxidant activity comparable to Trolox, a standard antioxidant. The median effective concentration (MEC) for Cu(II)DIPS was found to be 23.84 μg/ml, while Trolox had an MEC of 29.30 μg/ml .

The antioxidant mechanism is primarily attributed to its ability to scavenge free radicals and enhance superoxide dismutase (SOD) activity, which plays a crucial role in mitigating oxidative stress associated with various diseases, including diabetes .

2. Anticancer Activity

Research indicates that Cu(II)DIPS possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cells through various mechanisms, including inducing apoptosis and inhibiting angiogenesis. The compound's ability to modulate copper homeostasis in cells contributes to its effectiveness in cancer therapy .

3. Anti-inflammatory Activity

Cu(II)DIPS exhibits notable anti-inflammatory effects. Studies have reported its efficacy in reducing inflammation markers in various models, suggesting potential applications in treating inflammatory diseases . The compound's ability to inhibit pro-inflammatory cytokines further supports its therapeutic potential.

4. Antimicrobial Activity

The antimicrobial properties of Cu(II)DIPS have also been documented. It shows effectiveness against a range of bacterial and fungal pathogens, making it a candidate for developing new antimicrobial agents . The mechanism involves disrupting microbial cell membranes and interfering with metabolic processes.

5. Anticonvulsant Activity

Cu(II)DIPS has been investigated for its anticonvulsant properties. It has demonstrated effectiveness in preventing seizures induced by chemical agents such as Metrazol and maximal electroshock . This suggests potential applications in managing epilepsy and other seizure disorders.

Summary of Biological Activities

Case Studies and Research Findings

Several case studies have explored the biological effects of Cu(II)DIPS in vivo and in vitro:

- Diabetes Model : In a study involving streptozotocin-induced diabetic rats, Cu(II)DIPS was shown to reduce serum levels of 8-hydroxy-2′-deoxyguanosine (8-OHdG), indicating a protective effect against oxidative DNA damage . However, it did not exhibit hypoglycemic or antidiabetic activity when administered alone.

- Cancer Cell Lines : Research on various cancer cell lines has revealed that Cu(II)DIPS can significantly inhibit cell growth and induce apoptosis through reactive oxygen species (ROS) generation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.